molecular formula C8H16ClNO3 B6255182 methyl 2-amino-3-(oxolan-2-yl)propanoate hydrochloride CAS No. 2751610-43-0

methyl 2-amino-3-(oxolan-2-yl)propanoate hydrochloride

Cat. No.: B6255182
CAS No.: 2751610-43-0
M. Wt: 209.7
InChI Key:
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Description

Methyl 2-amino-3-(oxolan-2-yl)propanoate hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO₃ It is a derivative of propanoic acid and contains an oxolane ring, which is a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(oxolan-2-yl)propanoate hydrochloride typically involves the reaction of 2-aminopropanoic acid with oxirane (ethylene oxide) under acidic conditions to form the oxolane ring. The resulting product is then esterified with methanol in the presence of hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(oxolan-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Saturated derivatives with reduced oxolane rings.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-amino-3-(oxolan-2-yl)propanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(oxolan-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxolane ring and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride
  • **Methyl 2-amino-3-(tetrahydrofuran-2-yl)propano

Properties

CAS No.

2751610-43-0

Molecular Formula

C8H16ClNO3

Molecular Weight

209.7

Purity

0

Origin of Product

United States

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